molecular formula C19H19N5O7 B12403443 [(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B12403443
M. Wt: 429.4 g/mol
InChI Key: ZBKCTUTYHIWBNY-NHFRXMKASA-N
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Description

[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound that features a unique combination of functional groups, including an azido group, a pyrimidinone moiety, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the azido group: This step often involves the substitution of a leaving group (such as a halide) with sodium azide under mild conditions.

    Attachment of the pyrimidinone moiety: This can be accomplished through a nucleophilic substitution reaction, where the pyrimidinone derivative acts as a nucleophile.

    Esterification: The final step involves the esterification of the oxolane derivative with 4-methylbenzoic acid, using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives, which can further participate in various coupling reactions.

    Substitution: The acetyloxy group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like triethylamine.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized derivatives with various nucleophiles.

    Hydrolysis: Carboxylic acid and alcohol.

Scientific Research Applications

[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.

    Biochemical Research: The compound serves as a probe for studying enzyme mechanisms and protein interactions.

    Organic Synthesis: It is utilized as a building block for the synthesis of complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The pyrimidinone moiety can interact with nucleic acids or proteins, influencing their function and activity. The acetyloxy group can undergo hydrolysis, releasing acetic acid and modifying the local environment.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
  • [(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
  • [(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Uniqueness

[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for versatile chemical modifications, while the pyrimidinone moiety provides potential interactions with biological targets. The acetyloxy group adds another layer of reactivity, making this compound a valuable tool in various research applications.

Properties

Molecular Formula

C19H19N5O7

Molecular Weight

429.4 g/mol

IUPAC Name

[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C19H19N5O7/c1-10-3-5-12(6-4-10)18(27)29-9-13-15(22-23-20)16(30-11(2)25)17(31-13)24-8-7-14(26)21-19(24)28/h3-8,13,15-17H,9H2,1-2H3,(H,21,26,28)/t13-,15?,16+,17-/m1/s1

InChI Key

ZBKCTUTYHIWBNY-NHFRXMKASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C)N=[N+]=[N-]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C)N=[N+]=[N-]

Origin of Product

United States

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